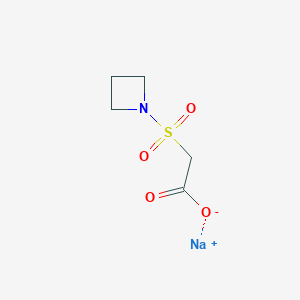
N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide is a synthetic compound with potential antimicrobial and antiproliferative properties.
- It was designed to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells.
Synthesis Analysis
- The compound was synthesized using specific chemical reactions, but the exact synthesis pathway may vary based on the specific research study.
- Further details on the synthesis method would require access to relevant research papers.
Molecular Structure Analysis
- The molecular structure of N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide should be confirmed by physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis).
Chemical Reactions Analysis
- Specific chemical reactions involved in its synthesis would need to be referenced from relevant literature.
Physical And Chemical Properties Analysis
- Physicochemical properties (such as solubility, melting point, and stability) would be determined experimentally.
- Spectroscopic techniques (IR, NMR, mass spectroscopy) can provide additional insights.
Applications De Recherche Scientifique
Synthesis and Structural Insights
Research has focused on developing novel synthetic routes and understanding the structural characteristics of compounds related to N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide. For instance, studies on the synthesis of cyclic dipeptidyl ureas and their derivatives have highlighted innovative approaches to creating compounds with potential bioactivity, without directly referencing the specific compound but focusing on related chemical frameworks (Sañudo, Marcaccini, Basurto, & Torroba, 2006). Additionally, investigations into the synthesis of thiadiazolobenzamide and its complexes with metals like Ni and Pd provide insights into the structural versatility and potential application of such compounds in catalysis and material science (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).
Potential Applications
The scientific research applications of compounds similar to N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide span various fields. For example, studies on benzamide-based compounds reveal their potential in antiviral activities, particularly against avian influenza viruses, suggesting their relevance in developing novel antiviral agents (Hebishy, Salama, & Elgemeie, 2020). Similarly, research into benzamide derivatives conjugated with alkylating cytostatics offers insights into targeted drug delivery systems for cancer therapy, emphasizing the therapeutic potential of such compounds (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).
Safety And Hazards
- Safety information would require toxicity studies and risk assessments.
- Always follow proper handling and disposal protocols for chemical compounds.
Orientations Futures
- Investigate its potential as a lead compound for rational drug design.
- Explore its efficacy in preclinical and clinical studies.
- Consider its selectivity against cancerous cells and normal cells.
- Further research is needed to optimize its pharmacological properties.
Propriétés
IUPAC Name |
N-[2-[(4-cyclohexyl-1,3-thiazol-2-yl)methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-17(11-21-19(24)15-9-5-2-6-10-15)20-12-18-22-16(13-25-18)14-7-3-1-4-8-14/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJGRRBSFQBXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2741043.png)

![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2741045.png)






![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)


![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)
![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)